molecular formula C24H29N5O4S2 B12147549 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12147549
M. Wt: 515.7 g/mol
InChI Key: HPAHTABYCQHACN-UYRXBGFRSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic scaffold with a pyrimidinone core. Key structural features include:

  • A (Z)-configured thiazolidinone moiety at position 3, featuring a tetrahydrofuran-2-ylmethyl group at N3 and a thioxo group at C2. This motif is critical for interactions with sulfur-binding enzyme pockets .
  • A methyl group at position 7 on the pyrido ring, which may influence steric effects and metabolic stability .

The compound’s design aims to balance hydrophilicity (via the hydroxyethyl group) and lipophilicity (via the tetrahydrofuran-thiazolidinone system), making it a candidate for targeting enzymes like kinases or proteases .

Properties

Molecular Formula

C24H29N5O4S2

Molecular Weight

515.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H29N5O4S2/c1-16-4-5-20-25-21(27-8-6-26(7-9-27)10-11-30)18(22(31)28(20)14-16)13-19-23(32)29(24(34)35-19)15-17-3-2-12-33-17/h4-5,13-14,17,30H,2-3,6-12,15H2,1H3/b19-13-

InChI Key

HPAHTABYCQHACN-UYRXBGFRSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)CCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)CCO)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where a piperazine derivative reacts with a pyrido[1,2-a]pyrimidin-4-one precursor . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction parameters are optimized to maximize yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Common reagents include organic solvents (e.g., DMF, dichloromethane), bases (e.g., K2CO3, sodium hydroxide), and acids (e.g., hydrochloric acid). Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other 4H-pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone-containing analogs. Below is a comparative analysis:

Substituent Variations in Piperazine and Thiazolidinone Moieties

Compound Name Piperazine Substituent Thiazolidinone Substituent Key Differences vs. Target Compound
2-(4-Ethylpiperazin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazine 3-(Furan-2-ylmethyl) - Furan (aromatic) vs. tetrahydrofuran (saturated) → reduced conformational flexibility .
2-(4-Ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazine 3-(1-Phenylethyl) - Bulky phenyl group → increased hydrophobicity and steric hindrance .
7-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(1,3-benzodioxol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 4-(2-Hydroxyethyl)piperazine Lacks thiazolidinone moiety - Absence of thiazolidinone → reduced potential for covalent enzyme inhibition .

Bioactivity and Binding Affinity Trends

  • Thiazolidinone Variants: Compounds with tetrahydrofuran-2-ylmethyl (target) or furan-2-ylmethyl substituents show higher docking affinity to cysteine proteases (e.g., cathepsin B) than analogs with bulky aryl groups (e.g., phenylethyl ). This is attributed to better complementarity with the enzyme’s hydrophobic pocket and reduced steric clashes .
  • Piperazine Modifications : The 2-hydroxyethyl group in the target compound improves aqueous solubility (logP = 1.8) compared to ethylpiperazine analogs (logP = 2.5) , enhancing bioavailability in pharmacokinetic studies .

Structural Similarity Metrics

  • Tanimoto Coefficient : The target compound shares 85% similarity with the furan-2-ylmethyl analog but only 72% with the phenylethyl derivative , based on Morgan fingerprint comparisons .
  • Murcko Scaffold Analysis: All compounds share the 4H-pyrido[1,2-a]pyrimidin-4-one core, but divergent thiazolidinone substituents place them in distinct chemotype clusters .

Research Findings and Implications

Enzymatic Inhibition Profiles

In vitro studies reveal:

  • The target compound inhibits cathepsin B with IC₅₀ = 0.45 µM, outperforming the furan-2-ylmethyl analog (IC₅₀ = 1.2 µM) due to stronger van der Waals interactions from the tetrahydrofuran moiety .
  • Phenylethyl-substituted analogs exhibit lower potency (IC₅₀ > 5 µM) but greater selectivity for tyrosine kinases, suggesting substituent-dependent target promiscuity .

Pharmacokinetic Properties

Parameter Target Compound Furan-2-ylmethyl Analog Phenylethyl Analog
logP 1.8 2.1 3.4
Solubility (µg/mL) 12.5 8.7 2.3
Metabolic Stability (t₁/₂, h) 4.2 3.5 1.8

The hydroxyethyl-piperazine group in the target compound reduces CYP3A4-mediated metabolism, extending half-life .

Biological Activity

The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound's structure includes:

  • A piperazine ring modified with a hydroxyethyl group.
  • A pyrido[1,2-a]pyrimidin-4-one core.
  • A thiazolidinone moiety , which enhances its reactivity and potential interactions with biological targets.

These structural components contribute to the compound's ability to interact with various enzymes and receptors involved in critical biochemical pathways.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties by modulating key signaling pathways involved in tumor growth and proliferation. Its structural similarity to other heterocyclic compounds known for anticancer activity suggests potential efficacy in targeting various cancer types.

Mechanism of Action:
The compound likely interacts with specific molecular targets such as:

  • Enzymes involved in cell signaling (e.g., PI3K, EGFR).
  • Receptors that regulate cell division and survival.

These interactions may inhibit phosphorylation processes critical for tumor cell proliferation, thereby exerting an anticancer effect .

Anti-inflammatory Effects

Research indicates that the compound may also exhibit anti-inflammatory properties. This is hypothesized to result from its ability to inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Study 2Showed inhibition of key enzymes in inflammatory pathways, supporting its anti-inflammatory potential.
Study 3Explored the compound's interaction with specific receptors, elucidating its mechanism of action in modulating biological responses.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in preclinical models of cancer. The results indicated significant tumor growth inhibition compared to control groups, highlighting its potential as a therapeutic agent.

Example Case Study:

In a xenograft model using human cancer cells, treatment with the compound resulted in:

  • Tumor size reduction by approximately 50% after four weeks of treatment.
  • Decreased levels of proliferative markers (e.g., Ki67) in treated tissues compared to untreated controls.

Q & A

Q. What are the recommended synthetic routes and critical optimization parameters for preparing this compound?

The synthesis involves a multi-step process:

  • Step 1 : Condensation of a pyrido[1,2-a]pyrimidin-4-one precursor with a thiazolidinone derivative under reflux in anhydrous conditions (e.g., THF or DMF) to introduce the Z-configured thiazolidinone methylidene group .
  • Step 2 : Functionalization of the piperazine ring via nucleophilic substitution with 2-hydroxyethyl groups, requiring controlled pH (7–9) and inert atmospheres to prevent oxidation .
  • Optimization : Use factorial experimental design to vary parameters like temperature, solvent polarity, and catalyst loading. For example, higher yields (>70%) are achieved at 60–80°C with Pd/C catalysis .
Critical ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CPrevents side reactions
SolventDMF/THFEnhances solubility
Catalyst Loading5–10 mol%Balances cost/activity

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Structural Confirmation :
  • X-ray crystallography (using SHELX for refinement) resolves stereochemistry and Z/E configuration .
  • NMR (1H, 13C, and 2D-COSY) verifies connectivity, particularly the Z-configuration of the thiazolidinone methylidene group .
    • Purity Assessment :
  • HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use C18 columns and acetonitrile/water gradients .

Q. What are the key structural features influencing this compound’s chemical reactivity and biological activity?

  • Thiazolidinone Core : The 2-thioxo group enhances electrophilicity, enabling nucleophilic attacks (e.g., by cysteine residues in enzymes) .
  • Piperazine-Hydroxyethyl Moiety : Improves water solubility and facilitates hydrogen bonding with biological targets .
  • Z-Configuration : Critical for maintaining planar geometry, optimizing π-π stacking in protein binding pockets .

Advanced Questions

Q. How can computational methods predict reactivity or binding interactions of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the thiazolidinone sulfur shows high electrophilicity (LUMO = −1.8 eV) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., p38α MAP kinase). The Z-configured methylidene group aligns with hydrophobic pockets (binding energy ≤ −8.5 kcal/mol) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Control Variables :
  • Purity : Validate with HPLC to exclude impurities as confounding factors .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
    • Statistical Analysis : Apply ANOVA or multivariate regression to identify significant variables (e.g., IC50 variability ±15% across replicates) .

Q. What experimental strategies elucidate the mechanism of action in biological systems?

  • Kinase Inhibition Assays : Screen against a panel of 50+ kinases (e.g., p38α, JNK3) using fluorescence polarization .
  • Gene Expression Profiling : RNA-seq or qPCR to identify downstream targets (e.g., TNF-α suppression in rheumatoid arthritis models) .
  • Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How does stereochemistry (Z/E configuration) impact biological activity?

  • Synthesis of Isomers : Use photoirradiation or chiral catalysts to isolate E-configuration analogs .
  • Comparative Bioassays : The Z-isomer shows 10-fold higher activity against bacterial biofilms (MIC = 2 µg/mL vs. 20 µg/mL for E-isomer) due to better membrane penetration .

Methodological Notes

  • Crystallography : Refine X-ray data with SHELXL (e.g., R-factor ≤ 0.05 for high-resolution structures) .
  • Scale-Up : Transition from batch to flow chemistry (e.g., Omura-Sharma-Swern oxidation) for safer handling of reactive intermediates .

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